molecular formula C6H7NO4S B2383715 2-Amino-6-hydroxybenzenesulfonic acid CAS No. 66621-35-0

2-Amino-6-hydroxybenzenesulfonic acid

Cat. No.: B2383715
CAS No.: 66621-35-0
M. Wt: 189.19
InChI Key: RSWBDNVBJPQFAN-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H7NO4S. It is known for its applications in various chemical processes and industries. This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group attached to a benzene ring.

Synthetic Routes and Reaction Conditions:

    Sulfonation of 2-Aminophenol: One common method involves the sulfonation of 2-aminophenol using sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring.

    Diazotization and Subsequent Hydrolysis: Another method involves the diazotization of 2-aminophenol followed by hydrolysis to introduce the sulfonic acid group.

Industrial Production Methods: Industrial production often involves the sulfonation route due to its efficiency and cost-effectiveness. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

2-Amino-6-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under specific conditions.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonic acids.

Scientific Research Applications

2-Amino-6-hydroxybenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in biochemical assays and as a reagent in enzyme studies.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-amino-6-hydroxybenzenesulfonic acid involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonic acid group can act as an electron-withdrawing group, influencing the reactivity of the compound.

Comparison with Similar Compounds

  • 2-Amino-6-nitrobenzoic acid
  • 5-Amino-2-hydroxybenzenesulfonic acid
  • 3,5-Dichloro-4-hydroxybenzenesulfonic acid

Uniqueness: 2-Amino-6-hydroxybenzenesulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. Its combination of amino, hydroxyl, and sulfonic acid groups makes it versatile for various applications in research and industry.

Properties

IUPAC Name

2-amino-6-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3,8H,7H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWBDNVBJPQFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66621-35-0
Record name 2-AMINO-6-HYDROXYBENZENESULFONIC ACID
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